2,5-Bis(trifluoromethyl)phenylacetonitrile
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Overview
Description
2,5-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound with the linear formula (CF3)2C6H3CH2CN . It has a molecular weight of 253.14 .
Synthesis Analysis
2,5-Bis(trifluoromethyl)phenylacetic acid has been synthesized through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling. These methods involve the reaction of various starting materials with appropriate catalysts and reagents.Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)phenylacetonitrile is represented by the linear formula (CF3)2C6H3CH2CN . This indicates that the molecule consists of a phenyl ring substituted with two trifluoromethyl groups at the 2 and 5 positions, and an acetonitrile group attached to the phenyl ring .Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)phenylacetonitrile has a refractive index of 1.426 (lit.) and a boiling point of 225 °C (lit.) . It has a density of 1.434 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Chemical Reactivity :
- Kangani, Day, and Kelley (2008) described a method for the synthesis of benzonitriles and corresponding phenylacetonitriles from phenylacetic acids, potentially applicable to compounds like 2,5-Bis(trifluoromethyl)phenylacetonitrile (Kangani, Day, & Kelley, 2008).
- Langer, Anders, and Döring (2001) discussed the synthesis of functionalized indoles by reacting the dianion of phenylacetonitrile with oxalic acid bis(imidoyl)chlorides, indicating a method for creating complex organic structures (Langer, Anders, & Döring, 2001).
Catalytic and Bioreduction Applications :
- Wang, Lu, and Ishihara (2018) found that 2,4-Bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation, demonstrating the utility of trifluoromethyl-substituted compounds in catalysis (Wang, Lu, & Ishihara, 2018).
- Yu, Li, Lu, and Zheng (2018) discovered an enzyme derived from Burkholderia cenocepacia for efficient anti-Prelog’s bioreduction of 3,5-Bis(Trifluoromethyl) acetophenone, illustrating the potential biocatalytic applications of related compounds (Yu, Li, Lu, & Zheng, 2018).
Material Science and Polymer Applications :
- Yin, Li, Yang, Yang, Fan, and Liu (2005) synthesized novel fluorine-containing polyimides using a fluorinated aromatic diamine monomer, highlighting the role of fluorinated compounds in the development of new materials (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
- Liu, Qian, Shi, Zhou, Cai, Li, and Yao (2017) prepared new poly(amide-imide)s with trifluoromethyl and chloride substituents, showcasing the importance of such compounds in creating polymers with specific thermal, dielectric, and optical properties (Liu, Qian, Shi, Zhou, Cai, Li, & Yao, 2017).
Safety And Hazards
When handling 2,5-Bis(trifluoromethyl)phenylacetonitrile, personal protective equipment/face protection should be worn . It should not get in eyes, on skin, or on clothing . Use only under a chemical fume hood . Do not breathe mist/vapors/spray . Do not ingest . If swallowed then seek immediate medical assistance .
properties
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNBXHKKVPKJER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378292 |
Source
|
Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trifluoromethyl)phenylacetonitrile | |
CAS RN |
302911-99-5 |
Source
|
Record name | 2,5-Bis(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302911-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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